N-(3,5-difluorophenyl)-2-phenoxybutanamide
Overview
Description
N-(3,5-difluorophenyl)-2-phenoxybutanamide is an organic compound that belongs to the class of amides It features a phenyl ring substituted with two fluorine atoms at the 3 and 5 positions, and a phenoxy group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-difluorophenyl)-2-phenoxybutanamide typically involves the following steps:
Preparation of 3,5-difluoroaniline: This can be synthesized from 1,3,5-trichlorobenzene through a two-step process involving nucleophilic aromatic substitution with fluoride ions.
Formation of the amide bond: The 3,5-difluoroaniline is then reacted with 2-phenoxybutanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-difluorophenyl)-2-phenoxybutanamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The amide group can be reduced to an amine or oxidized to a nitrile under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Oxidation: The major product would be the corresponding nitrile.
Reduction: The major product would be the corresponding amine.
Scientific Research Applications
N-(3,5-difluorophenyl)-2-phenoxybutanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: Its unique structural features make it a candidate for the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: It can be used to study the interactions of fluorinated compounds with biological systems, providing insights into their behavior and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-(3,5-difluorophenyl)-2-phenoxybutanamide would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug design.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-difluorophenyl)-2,2-diphenylacetamide: This compound also features a 3,5-difluorophenyl group but has a different amide backbone.
1-(3,5-difluorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one: This compound has a similar phenyl ring substitution but a different overall structure.
Uniqueness
N-(3,5-difluorophenyl)-2-phenoxybutanamide is unique due to its specific combination of a phenoxy group and a butanamide backbone, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(3,5-difluorophenyl)-2-phenoxybutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO2/c1-2-15(21-14-6-4-3-5-7-14)16(20)19-13-9-11(17)8-12(18)10-13/h3-10,15H,2H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRDHDUBPLBYQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=CC(=C1)F)F)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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